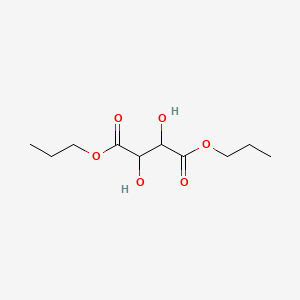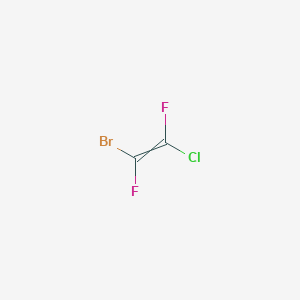
1-Bromo-2-chloro-1,2-difluoroethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-chloro-1,2-difluoroethene is an organohalogen compound with the molecular formula C₂BrClF₂ It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an ethene backbone
Métodos De Preparación
The synthesis of 1-Bromo-2-chloro-1,2-difluoroethene typically involves halogenation reactions. One common method is the addition of bromine and chlorine to a difluoroethene precursor under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the reaction conditions and catalysts used can vary depending on the desired purity and scale of production .
Análisis De Reacciones Químicas
1-Bromo-2-chloro-1,2-difluoroethene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the ethene backbone allows for addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include halogens, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Bromo-2-chloro-1,2-difluoroethene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-chloro-1,2-difluoroethene involves its interaction with molecular targets through its reactive halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes .
Comparación Con Compuestos Similares
1-Bromo-2-chloro-1,2-difluoroethene can be compared with other halogenated ethene compounds, such as:
- 1-Bromo-1-chloro-2,2-difluoroethene
- 1-Bromo-1-chloro-2,2-difluoroethylene
- 2-Bromo-2-chloro-1,1-difluoroethylene
These compounds share similar structures but differ in the position and number of halogen atoms, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific halogen arrangement, which imparts distinct chemical properties .
Propiedades
Número CAS |
2106-93-6 |
|---|---|
Fórmula molecular |
C2BrClF2 |
Peso molecular |
177.37 g/mol |
Nombre IUPAC |
1-bromo-2-chloro-1,2-difluoroethene |
InChI |
InChI=1S/C2BrClF2/c3-1(5)2(4)6 |
Clave InChI |
YUCIHXMZQIKZTE-UHFFFAOYSA-N |
SMILES canónico |
C(=C(F)Br)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14161724.png)
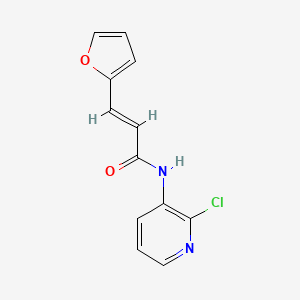
![{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)](/img/structure/B14161740.png)
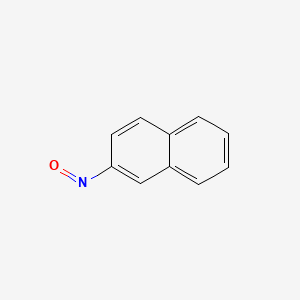
![(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B14161749.png)
![3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14161751.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14161754.png)
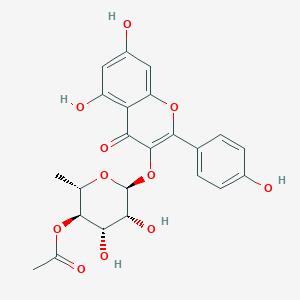
![1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14161768.png)
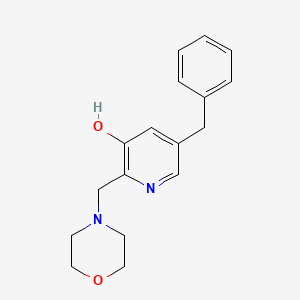
![[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate](/img/structure/B14161777.png)

![2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid](/img/structure/B14161785.png)
